molecular formula C27H26N2O5 B2821947 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide CAS No. 921898-54-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide

Cat. No.: B2821947
CAS No.: 921898-54-6
M. Wt: 458.514
InChI Key: NLKKCIMFHHIUKV-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide is a synthetic acetamide derivative featuring a benzodioxole methyl group and a substituted indole moiety. The benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl) is linked to the acetamide’s nitrogen, while the indole ring is substituted at the N1 position with a 3,5-dimethoxybenzyl group. Its synthesis likely follows standard amide coupling protocols, similar to related compounds (e.g., K-16 in , C26 in ) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-31-21-9-19(10-22(13-21)32-2)15-29-16-20(23-5-3-4-6-24(23)29)12-27(30)28-14-18-7-8-25-26(11-18)34-17-33-25/h3-11,13,16H,12,14-15,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKKCIMFHHIUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and indole intermediates. These intermediates are then coupled through a series of reactions, including acylation and condensation reactions, under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its unique molecular structure, which includes a benzo[d][1,3]dioxole moiety and an indole derivative. The molecular formula is C20H24N2O4C_{20}H_{24}N_{2}O_{4}, with a molecular weight of approximately 356.42 g/mol. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide exhibit anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and growth.

Neuroprotective Effects

There is emerging evidence suggesting that the compound may possess neuroprotective properties. Compounds containing indole structures have been studied for their ability to protect neuronal cells against oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, which are crucial in treating chronic inflammatory conditions. Research on similar compounds indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a related indole compound on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of an indole derivative resulted in improved cognitive function and reduced markers of oxidative stress in the brain tissue. This was measured using behavioral tests alongside biochemical assays for oxidative stress markers.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes structurally related compounds and their key features:

Compound Name / ID Structural Features Biological Activity / Application Key Reference
Target Compound Benzodioxole methyl + 3,5-dimethoxybenzyl-indole acetamide Not explicitly stated in evidence N/A
K-16 () N-(benzodioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide Root growth modulation in A. thaliana
33a () N-(benzodioxol-5-ylethyl)-2-(indol-3-yl)acetamide Not explicitly stated
C26 () N-(benzodioxol-5-ylmethyl)-2-(bromothiophene-methylamino)acetamide Potential antimicrobial/anti-pathogenic
SW-C165 () N-(benzodioxol-5-ylmethyl)-2-(bromobenzyl-methylamino)acetamide Potential antimicrobial/anti-pathogenic
KCH-1521 () N-acylurea derivative with benzodioxole and indole Talin modulation; anti-angiogenic
Compound 28 () N-(benzyl-benzimidazolyl)-2-(benzodioxol-5-yl)acetamide IDO1 enzyme inhibition

Key Structural and Functional Differences

Substituent Effects on Indole/Backbone: The target compound’s indole is substituted with a 3,5-dimethoxybenzyl group, which introduces electron-donating methoxy groups. This contrasts with K-16, which replaces the indole with a thioether-linked 3-methylbenzyl group . The dimethoxybenzyl substitution may enhance binding to hydrophobic pockets in target proteins compared to simpler alkyl/aryl groups.

Backbone Modifications: KCH-1521 () replaces the acetamide with an N-acylurea scaffold, altering hydrogen-bonding capacity and likely shifting its mechanism (e.g., talin modulation vs. enzyme inhibition) .

Biological Activity Trends :

  • Benzodioxole-Containing Acetamides : Compounds with benzodioxole groups (e.g., K-16, C26) often exhibit plant growth modulation or antimicrobial activity , possibly due to interactions with auxin-like pathways or microbial enzymes .
  • Indole Derivatives : The indole moiety in the target compound and 33a may target tryptophan-associated pathways (e.g., IDO1 inhibition in ) .
  • Halogenated Analogues : Bromine in C26 and SW-C165 could enhance binding affinity through halogen bonds, a feature absent in the target compound .

Research Findings and Implications

  • Bioactivity : The target compound’s dimethoxybenzyl-indole group may confer enhanced receptor selectivity compared to simpler analogues (e.g., K-16’s thioether).
  • Structural Optimization : Halogenation (as in C26) or acylurea substitution (as in KCH-1521) could be explored to improve potency or diversify mechanisms .
  • Limitations : Lack of direct bioactivity data for the target compound necessitates further assays (e.g., enzyme inhibition, cytotoxicity).

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with various indole and acetamide precursors. The structural formula can be represented as follows:

C19H21N5O4\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{4}

The synthesis typically involves the formation of the benzo[d][1,3]dioxole moiety followed by the attachment of the indole ring and subsequent acetamide functionalization.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives similar to this compound were evaluated against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
C27HeLa2.07Induction of apoptosis via caspase activation
C7A5492.06Cell cycle arrest at G2/M phase
C16MCF-72.55Inhibition of EGFR signaling

These findings suggest that compounds with similar structures exhibit significant antiproliferative effects against human cancer cell lines such as HeLa, A549, and MCF-7 .

The mechanisms underlying the anticancer activity of this compound include:

  • Apoptosis Induction : Studies indicate that compounds induce apoptosis through mitochondrial pathways involving proteins like Bax and Bcl-2 .
  • Cell Cycle Arrest : Flow cytometry analyses have shown that certain derivatives can cause cell cycle arrest at specific phases (G1 or G2/M), thereby inhibiting cell proliferation .
  • EGFR Inhibition : Some derivatives have been found to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell growth and survival .

Study 1: Antitumor Efficacy in vitro

A study investigated the efficacy of various benzodioxole derivatives on HepG2 liver cancer cells. Among them, compound 2a (related to our compound) exhibited an IC50 of 4.52 µM, indicating potent antitumor activity compared to standard treatments like doxorubicin . The study also assessed the effects on cell cycle dynamics and found significant alterations in cell phase distributions post-treatment.

Study 2: Comparative Analysis with Standard Drugs

Another research focused on comparing the activity of this compound with established chemotherapeutic agents. Results showed that certain derivatives had lower IC50 values than doxorubicin across multiple cancer cell lines, suggesting a promising alternative therapeutic approach .

Q & A

Q. Key Factors :

  • Solvent choice (e.g., DMF enhances reactivity but may require post-reaction ice quenching ).
  • Reaction time (8–18 hours for complete conversion ).

How can researchers resolve contradictions in reported biological activities across different cell lines?

Advanced
Contradictions may arise from:

  • Cell line specificity : Variability in receptor expression (e.g., endothelial vs. cancer cells) affects compound interaction .
  • Assay conditions : Differences in pH, serum content, or incubation time (e.g., 24–72 hours) alter bioavailability .
  • Structural analogs : Minor modifications (e.g., fluorination or methoxy group placement) significantly impact bioactivity .

Q. Methodological Recommendations :

  • Standardize assays using isogenic cell lines.
  • Conduct dose-response curves (e.g., 0.1–100 µM) to compare IC₅₀ values .
  • Validate target engagement via competitive binding assays .

What analytical techniques are critical for confirming structural integrity and purity?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., indole C3 vs. C5 substitution) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±0.001 Da) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .

Data Interpretation Tip : Compare experimental spectra with PubChem-deposited data for validation .

What computational strategies predict the compound’s binding affinity and selectivity?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase domains) using crystal structures from the PDB .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying key residues (e.g., hydrophobic pockets) .
  • QSAR Models : Predict modifications (e.g., adding sulfonyl groups) to enhance selectivity using MOE or RDKit .

Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

What in vitro models assess pharmacokinetic properties?

Q. Basic

  • Hepatic Stability : Incubation with liver microsomes (human/rat) at 37°C, measuring half-life via LC-MS .
  • Plasma Protein Binding : Equilibrium dialysis (48 hours) quantifies free vs. bound fractions .
  • Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

Protocol Note : Use 10% FBS in media to mimic physiological conditions .

How can SAR studies optimize efficacy against resistant phenotypes?

Advanced
SAR Strategies :

  • Indole Modifications : Introducing halogens (e.g., Cl at C5) enhances cytotoxicity in resistant cancer lines .
  • Benzodioxole Substitutions : Methoxy groups at C3/C5 improve metabolic stability by reducing CYP450 oxidation .
  • Amide Linker Optimization : Replacing acetamide with sulfonamide increases solubility (logP reduction by 0.5) .

Q. Experimental Design :

  • Synthesize analogs via parallel chemistry (e.g., 20 derivatives) .
  • Test against resistant cell lines (e.g., paclitaxel-resistant HeLa) with combinatorial dosing .

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